4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline
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Overview
Description
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline is a complex organic compound that features a quinazoline core substituted with a piperazine ring and a benzodioxole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Piperazine Substitution: The benzodioxole moiety is then alkylated with piperazine to form the intermediate 4-(1,3-Benzodioxol-5-ylmethyl)piperazine.
Quinazoline Core Formation: The quinazoline core is synthesized separately, often starting from anthranilic acid derivatives.
Final Coupling: The intermediate 4-(1,3-Benzodioxol-5-ylmethyl)piperazine is then coupled with the quinazoline core under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the piperazine ring.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential effects on the central nervous system, including its sedative and anticonvulsant properties.
Biochemistry: It is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety is known to interact with specific binding sites, while the quinazoline core can inhibit enzyme activity. This dual interaction can lead to the modulation of various biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline: shares structural similarities with other quinazoline derivatives and benzodioxole-containing compounds.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core.
Benzodioxole-Containing Compounds: Compounds such as piperonyl butoxide, which is used as a pesticide synergist, share the benzodioxole moiety.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to interact with multiple biological targets and exhibit a broad spectrum of biological activities. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methylsulfanylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-28-21-22-17-5-3-2-4-16(17)20(23-21)25-10-8-24(9-11-25)13-15-6-7-18-19(12-15)27-14-26-18/h2-7,12H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVWXUXHPUNSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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